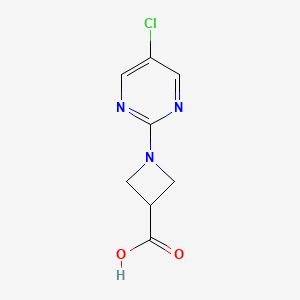1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid
CAS No.: 1289386-16-8
Cat. No.: VC2850177
Molecular Formula: C8H8ClN3O2
Molecular Weight: 213.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1289386-16-8 |
|---|---|
| Molecular Formula | C8H8ClN3O2 |
| Molecular Weight | 213.62 g/mol |
| IUPAC Name | 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8ClN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) |
| Standard InChI Key | FRVAYACKJCZXSR-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=C(C=N2)Cl)C(=O)O |
| Canonical SMILES | C1C(CN1C2=NC=C(C=N2)Cl)C(=O)O |
Introduction
Chemical Properties and Structure
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid consists of two primary structural components: a 5-chloropyrimidine ring and an azetidine-3-carboxylic acid moiety. The pyrimidine ring is a six-membered heterocyclic structure commonly found in many biologically significant compounds, including nucleic acids and various pharmaceuticals. The azetidine component is a four-membered heterocyclic ring containing nitrogen, which is less common but holds significance in medicinal chemistry due to its unique strained ring structure that can contribute to specialized biological interactions.
Physical and Chemical Identifiers
The compound is characterized by specific chemical identifiers that distinguish it from related structures:
| Property | Value |
|---|---|
| CAS Number | 1289386-16-8 |
| Molecular Formula | C8H8ClN3O2 |
| Molecular Weight | 213.62 g/mol |
| IUPAC Name | 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8ClN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) |
| Standard InChIKey | FRVAYACKJCZXSR-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=C(C=N2)Cl)C(=O)O |
| PubChem Compound ID | 60136828 |
These chemical identifiers provide essential information for researchers to accurately identify and work with this compound in laboratory settings.
Structural Features
The molecule's structure presents several interesting features that contribute to its chemical behavior:
-
The chlorine atom at position 5 of the pyrimidine ring affects the electron distribution within the aromatic system.
-
The nitrogen atom at position 1 of the azetidine ring forms a bridge to the pyrimidine structure.
-
The carboxylic acid group at position 3 of the azetidine ring provides a point for potential derivatization and hydrogen bonding.
These structural features contribute to the compound's physical properties, reactivity, and potential biological interactions.
| Concentration | Amount of Compound |
|---|---|
| 1 mM | 4.6812 mL (1 mg), 23.406 mL (5 mg), 46.8121 mL (10 mg) |
| 5 mM | 0.9362 mL (1 mg), 4.6812 mL (5 mg), 9.3624 mL (10 mg) |
| 10 mM | 0.4681 mL (1 mg), 2.3406 mL (5 mg), 4.6812 mL (10 mg) |
This preparation table provides researchers with accurate measurements for creating solutions of various concentrations for experimental use .
Biological and Pharmaceutical Relevance
Relevance in Drug Development
The compound appears in patents related to amino-heterocyclic compounds with PDE9-inhibiting properties, suggesting potential applications in pharmaceutical development. Similar structural motifs appear in compounds being investigated for therapeutic applications, indicating that 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid may serve as a building block or scaffold for developing bioactive molecules .
The patent mentions derivatives with structural similarities to our target compound, which provides context for understanding its potential value in medicinal chemistry research. These derivatives are being explored for their biological activities, suggesting that the core structure has pharmacological significance .
Research Applications
As a Building Block in Medicinal Chemistry
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a convenient point for further functionalization through esterification, amide formation, or other transformations. These modifications can lead to the development of compound libraries for biological screening .
Structure-Activity Relationship Studies
The compound's structural features make it suitable for structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule, researchers can explore how structural changes affect biological activity. This approach is essential in drug discovery and development processes, helping to identify optimal chemical structures for specific therapeutic targets .
Comparison with Related Compounds
Structural Analogues
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid shares structural similarities with several related compounds that have been investigated for biological activities:
-
1-(4-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid (CAS: 1289388-50-6): A positional isomer where the chlorine is at position 4 instead of position 5 on the pyrimidine ring .
-
Various substituted azetidine derivatives mentioned in patent literature, including compounds where the azetidine ring is incorporated into more complex molecular architectures .
These structural relationships provide context for understanding the potential applications and properties of our target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume